2-(2-Cyclohexylethoxy)adenosine
Overview
Description
2-(2-Cyclohexylethoxy)adenosine is a synthetic adenosine analogue known for its potent and selective agonistic activity on adenosine A1 receptors. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
2-(2-Cyclohexylethoxy)adenosine is a potent and selective agonist of the adenosine A2 receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand .
Mode of Action
As an adenosine A2 receptor agonist, this compound binds to its target receptors and mimics the action of adenosine, leading to an increase in intracellular cAMP levels . This can result in various physiological effects, such as coronary vasodilation .
Biochemical Pathways
The activation of adenosine A2 receptors leads to the activation of adenylate cyclase, which catalyzes the conversion of ATP to cAMP . The increase in cAMP levels can then lead to the activation of protein kinase A, which can phosphorylate various target proteins, leading to changes in cell function .
Pharmacokinetics
Like other adenosine receptor agonists, it is expected to have a short half-life due to rapid metabolism . Its bioavailability would be influenced by factors such as absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The activation of adenosine A2 receptors by this compound can lead to various cellular effects, such as relaxation of smooth muscle cells, inhibition of platelet aggregation, and modulation of neurotransmitter release . These effects can contribute to the compound’s potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
It is known that adenosine and its analogues play a crucial role in many biochemical processes, including energy transfer, signal transduction, and enzyme regulation .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclohexylethoxy)adenosine typically involves the alkylation of adenosine with 2-(2-cyclohexylethoxy)ethyl bromide under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyclohexylethoxy)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield deoxygenated analogues.
Substitution: Nucleophilic substitution reactions are common, especially at the adenosine moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxo derivatives of the adenosine analogue.
Reduction: Deoxygenated analogues.
Substitution: Various alkylated or arylated derivatives depending on the substituent used.
Scientific Research Applications
2-(2-Cyclohexylethoxy)adenosine has diverse applications in scientific research:
Chemistry: Used as a tool to study adenosine receptor pharmacology and to develop new adenosine receptor agonists.
Biology: Employed in cellular studies to understand the role of adenosine receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiac ischemia, neuroprotection, and anti-inflammatory responses.
Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors.
Comparison with Similar Compounds
- 2-(2-Phenylethoxy)adenosine
- 2-(2-Methylphenylethoxy)adenosine
- 2-Hexyloxyadenosine
Comparison: 2-(2-Cyclohexylethoxy)adenosine is unique due to its high selectivity and potency for adenosine A1 receptors compared to other analogues. This selectivity makes it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMUQIWMOXQFBP-LSCFUAHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927411 | |
Record name | 2-(2-Cyclohexylethoxy)-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131933-18-1 | |
Record name | 2-(2-Cyclohexylethoxy)adenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131933181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Cyclohexylethoxy)-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10927411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(2-Cyclohexylethoxy)adenosine interact with adenosine receptors and what are the downstream effects?
A1: this compound acts as a potent and selective agonist at the A2 adenosine receptor subtype. [] This interaction primarily affects the coronary arteries, leading to vasodilation. [] While it shows low activity at the A1 adenosine receptor, it does not significantly impact the atrioventricular node. []
Q2: What is the structure-activity relationship (SAR) of this compound, and how do structural modifications impact its activity?
A2: Research indicates that increasing the size and hydrophobicity of the alkyl group at the C-2 position of adenosine analogs generally leads to enhanced potency at the A2 receptor. [] This is exemplified by this compound, which exhibits high potency due to its bulky and hydrophobic cyclohexylethoxy group at the C-2 position. Modifications that decrease the size or hydrophobicity of this group would likely diminish its A2 receptor agonistic activity.
Q3: What do in vitro studies reveal about the effects of this compound on ventricular myocytes?
A3: Studies using isolated ventricular myocytes from various species (guinea pig, rabbit, rat) found no significant effects of this compound on action potential duration, contractility, or cAMP accumulation. [] This suggests that, unlike its action on coronary arteries, this compound may not directly influence the electrophysiological or contractile properties of ventricular myocytes.
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